Variculanol

Anticancer Research Cytotoxicity Sesterterpenoid

Sourced from marine-derived Aspergillus, Variculanol features a 5/12/5 tricyclic scaffold (≥98% purity). Quantifiable selectivity: 1.14x higher potency vs HeLa (IC₅₀ 3.97 µM) than HCT116 cells, plus anti-HCV NS3/4A protease activity (ED₅₀ 8.1 µg/mL vs L5178Y). Ideal for SAR studies and chemical biology screening. NOT FOR HUMAN USE.

Molecular Formula C25H40O2
Molecular Weight 372.6 g/mol
Cat. No. B10820738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariculanol
Molecular FormulaC25H40O2
Molecular Weight372.6 g/mol
Structural Identifiers
SMILESCC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O
InChIInChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13+,18-9+
InChIKeyOHABHHQPUHXDEY-MWHRKDJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Variculanol Sourcing & Characterization: A Structurally Unique 5/12/5 Tricyclic Sesterterpenoid


Variculanol is a sesterterpenoid natural product characterized by a distinct 5/12/5 tricyclic skeleton, primarily isolated from marine-derived fungi including *Aspergillus variecolor* and *Aspergillus versicolor* [1]. Its molecular structure and absolute stereochemistry have been rigorously established using extensive 2D NMR and CD spectral analysis [1]. Preclinical investigations report that this compound exhibits antimicrobial, anticancer, and anti-HCV NS3/4A protease properties [2]. This compound is supplied for research purposes with defined purity (e.g., ≥98%) and solubility characteristics (e.g., solubility in DMSO, ethanol, methanol) .

Why Generic Sesterterpenoid Substitution is Insufficient for Variculanol Research


The biological activity of sesterterpenoids is highly scaffold-dependent, and generic class substitution is not scientifically valid. Variculanol's unique 5/12/5 tricyclic core imparts a distinct three-dimensional conformation and electrostatic surface [1]. This structural specificity dictates its particular spectrum of biological interactions, including its demonstrated inhibition of the HCV NS3/4A protease, a target not uniformly engaged by other ophiobolin-type or fungal-derived sesterterpenoids [2]. Therefore, substituting Variculanol with a related compound like (±)-5-deoxovariecolin or astellatol would introduce a completely different pharmacophore, invalidating target engagement and structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for Variculanol Procurement: Comparative Activity Data


Comparative Cytotoxicity of Variculanol vs. Known Sesterterpenoid (Penicinoid A) in Multiple Cancer Cell Lines

In a head-to-head comparison of compounds isolated from *Penicillium herquei*, Variculanol demonstrated cytotoxic activity that is quantifiably distinct from the novel sesterterpenoid Penicinoid A. This direct comparison within the same study allows for a precise differentiation in potency against specific cancer cell lines [1].

Anticancer Research Cytotoxicity Sesterterpenoid

Cross-Study Comparison of Variculanol and Astellatol Cytotoxicity

Variculanol's cytotoxic profile can be compared to the related sesterterpenoid astellatol. While no single study performs a direct head-to-head comparison, cross-study analysis of data from the same cell line (A549) under similar assay conditions provides a quantitative differentiation [1][2].

Anticancer Research Cytotoxicity Comparative Potency

Comparison of Cytotoxic Activity of Variculanol and (±)-5-deoxovariecolin in Murine Lymphoma Model

A direct comparison between Variculanol and the closely related ophiobolin-type sesterterpenoid (±)-5-deoxovariecolin was performed in the same study. This head-to-head analysis quantifies their relative cytotoxic efficacy [1].

Anticancer Research Cytotoxicity Ophiobolin Sesterterpenoid

Differential Cytotoxicity Profile of Variculanol Against HeLa and HCT116 Cell Lines

Variculanol's cytotoxic effects are not uniform across cancer cell lines. A comparative study evaluating its activity against HeLa (cervical) and HCT116 (colon) cells revealed a quantifiable difference in sensitivity, which is a critical parameter for compound selection in targeted research [1].

Anticancer Research Cell Line Selectivity Cytotoxicity

Structural Uniqueness of Variculanol's 5/12/5 Tricyclic Core as a Class-Level Differentiator

Variculanol belongs to a distinct class of sesterterpenoids defined by its novel 5/12/5 tricyclic skeleton. This core structure differentiates it from the more common linear, monocyclic, or other polycyclic sesterterpenoid scaffolds (e.g., ophiobolins, astellatols) [1].

Structural Biology Sesterterpenoid Scaffold Diversity

Recommended Research & Discovery Applications for Variculanol Based on Evidence


Probing Unique Sesterterpenoid Chemical Space in Chemical Biology Screens

Given its distinct 5/12/5 tricyclic scaffold, which is a class-level differentiator from other sesterterpenoids, Variculanol is optimally suited for use as a probe in chemical biology screens or high-throughput diversity libraries. Its unique three-dimensional structure provides an opportunity to identify novel protein-ligand interactions not possible with more common fungal metabolites. This is directly supported by its structural characterization as a 'novel skeleton' [1].

Calibrated Tool Compound for SAR Studies of Sesterterpenoid Cytotoxicity

Researchers seeking to understand the relationship between sesterterpenoid structure and anticancer activity can use Variculanol as a well-characterized, calibrated tool. Direct comparisons show it has an ED50 of 8.1 μg/mL against L5178Y murine lymphoma cells, which is very similar to its analog (±)-5-deoxovariecolin (7.6 μg/mL) [2]. This allows for precise SAR investigations where minor potency differences can be linked to specific structural modifications.

Selective Targeting of Cervical Cancer (HeLa) Models

Variculanol demonstrates a quantifiable preference in cytotoxicity, showing 1.14x higher potency against HeLa cervical cancer cells (IC50 3.97 μM) compared to HCT116 colon cancer cells (IC50 4.51 μM) [3]. This data guides its application as a positive control or starting point for optimization in projects specifically focused on gynecological cancer cell lines.

Anti-HCV NS3/4A Protease Inhibitor Discovery Programs

For virology research programs focused on discovering new Hepatitis C virus (HCV) therapeutics, Variculanol serves as a specific starting point. Unlike many other sesterterpenoids for which this activity has not been reported, Variculanol has been identified as an anti-HCV NS3/4A protease agent [4]. This makes it a directly relevant chemical matter for medicinal chemistry efforts targeting this specific viral enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Variculanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.